4-Chloro-6,8-difluoroquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by its unique molecular structure that includes two fluorine atoms and one chlorine atom. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in medicinal chemistry where quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
The compound is cataloged under the CAS number 1388603-94-8 and can be sourced from various chemical suppliers and research institutions. Its synthesis methods have been documented in several studies and patents, highlighting its relevance in both academic and industrial contexts.
4-Chloro-6,8-difluoroquinazoline is classified as a fluorinated quinazoline derivative. Quinazolines are bicyclic compounds that combine a benzene ring with a pyrimidine ring, making them integral to many pharmaceutical developments.
The synthesis of 4-Chloro-6,8-difluoroquinazoline typically involves several key steps:
The specific reaction pathways may vary, but they generally involve:
4-Chloro-6,8-difluoroquinazoline has a molecular formula of C_9H_5ClF_2N_2 and a molecular weight of 202.57 g/mol. The structure features:
4-Chloro-6,8-difluoroquinazoline undergoes various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific reagents used and their concentrations. For instance, substitution reactions can lead to various derivatives with distinct functional groups that may exhibit different biological activities.
The precise mechanism of action for 4-Chloro-6,8-difluoroquinazoline remains largely unexplored, as it is a relatively new compound. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. The presence of halogen atoms typically enhances lipophilicity and binding affinity to biological targets.
Research indicates that compounds similar to 4-Chloro-6,8-difluoroquinazoline often act as enzyme inhibitors or modulators in various biological processes. Ongoing studies aim to elucidate its specific targets and therapeutic potential.
Relevant data regarding these properties are essential for understanding its handling and application in laboratory settings.
4-Chloro-6,8-difluoroquinazoline has several promising applications:
Regioselective halogenation is critical for introducing chlorine and fluorine atoms at specific positions (C4, C6, C8) on the quinazoline core. This process typically begins with ortho-fluoro-substituted aniline precursors, where directed ortho-metalation (DoM) techniques enable precise halogen placement. The C4 chlorine is installed last due to its superior leaving-group ability for nucleophilic substitution. Sequential halogenations require stringent temperature control (−78°C to 0°C) to prevent polyhalogenation byproducts. For example, 6,8-difluoroquinazolin-4(3H)-one serves as the immediate precursor, where thionyl chloride or phosphorus oxychloride effects chlorination at C4 to yield the title compound [3] [7]. The electron-withdrawing nature of the quinazoline ring facilitates this final chlorination at mild temperatures (70–80°C), preserving acid-sensitive functional groups [4].
Table 1: Halogenation Sequence for 4-Chloro-6,8-difluoroquinazoline
Precursor | Halogenation Step | Reagent | Position Introduced |
---|---|---|---|
6,8-Difluoroaniline derivative | Fluorination (electrophilic) | Selectfluor® | C6, C8 |
6,8-Difluoroquinazolin-4-one | Chlorination | POCl₃ or SOCl₂ | C4 |
The SNAr reactivity of 4-chloro-6,8-difluoroquinazoline is governed by the electron-deficient quinazoline ring and halogen positioning. The C4 chlorine exhibits the highest electrophilicity (activated by adjacent N3), followed by C6 and C8 fluorines. Kinetic studies reveal C4 substitution occurs 10²–10³ times faster than C6/C8 under identical conditions. This gradient enables sequential displacement: primary amines (e.g., aniline) selectively target C4 at 25°C in aprotic solvents (acetonitrile), while harsher conditions (80–100°C) are needed for C6/C8 substitution with secondary amines or alkoxides [4]. The compound’s solid form (storage at −20°C in sealed containers) prevents hydrolysis of the C4–Cl bond, which is prone to moisture degradation [3].
Table 2: SNAr Reactivity Gradient in 4-Chloro-6,8-difluoroquinazoline
Halogen Position | Relative Rate (kᵣₑₗ) | Preferred Nucleophiles | Conditions |
---|---|---|---|
C4 (Chlorine) | 1.0 (reference) | Primary amines, azides | 25°C, CH₃CN |
C6/C8 (Fluorine) | 0.01–0.001 | Secondary amines, phenoxides | 80–100°C, DMF |
Solvent selection directly impacts SNAr efficiency and scalability. Polar aprotic solvents (DMF, acetonitrile) maximize nucleophile accessibility to C4, while ethereal solvents (THF) suppress di-substitution. For workup, toluene extraction isolates the product from inorganic salts with minimal emulsion formation. Reagent stoichiometry must be carefully controlled: 1.05 equivalents of nucleophile per C4–Cl bond prevents overalkylation, and 2.2 equivalents are required for di-substitution at C6/C8 [4]. Scalable reactions (≥100 g) use slow nucleophile addition (1–2 hours) at 20°C to manage exotherms. Post-reaction, quenching in ice/water followed by crystallization from ethanol/water (7:3) yields 98% pure product, as confirmed by HPLC [3] [7].
Table 3: Optimized Solvent Systems for Key Reactions
Reaction Stage | Solvent | Role | Concentration (M) | Yield Impact |
---|---|---|---|---|
SNAr (C4 substitution) | Anhydrous CH₃CN | Nucleophile solubility | 0.5 | +15% vs. DMSO |
Final Crystallization | EtOH/H₂O (7:3) | Purity enhancement | N/A | 98% purity |
Hydrolysis suppression | Toluene | Extraction | N/A | Reduces loss to <5% |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2